N-(dodecanoyl)-sphing-4-enine-1-phosphocholine N-(dodecanoyl)-sphing-4-enine-1-phosphocholine As a major constituent of cell membranes, sphingomyelin is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells. It was previously thought to have a purely structural role, similar to the function of phosphatidylcholine, through intermolecular interactions mediated by the 2-amide group, the 3-hydroxy group and the 4,5-trans double bond of the sphingoid base1. However, it is now appreciated that sphingomyelin has a high affinity for cholesterol and that these two lipids pack tightly into liquid-ordered domains among a liquid-disordered phase to form lipid rafts1,2. These membrane microdomains are thought to function as signaling platforms that regulate the localization and interactions of proteins. But sphingomyelin does not just influence signaling as a component of lipid rafts — it is also a precursor to ceramides and other sphingolipid metabolites that comprise the sphingomyelin cycle or sphingolipid network1,2.
Sphingomyelin is one of the bioactive lipids found in plasma membrane.
SM(d18:1/12:0) is a sphingomyelin 30:1.
Brand Name: Vulcanchem
CAS No.: 474923-21-2
VCID: VC3247247
InChI: InChI=1S/C35H71N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h26,28,33-34,38H,6-25,27,29-32H2,1-5H3,(H-,36,39,40,41)/b28-26+/t33-,34+/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O
Molecular Formula: C35H71N2O6P
Molecular Weight: 646.9 g/mol

N-(dodecanoyl)-sphing-4-enine-1-phosphocholine

CAS No.: 474923-21-2

Cat. No.: VC3247247

Molecular Formula: C35H71N2O6P

Molecular Weight: 646.9 g/mol

* For research use only. Not for human or veterinary use.

N-(dodecanoyl)-sphing-4-enine-1-phosphocholine - 474923-21-2

Specification

CAS No. 474923-21-2
Molecular Formula C35H71N2O6P
Molecular Weight 646.9 g/mol
IUPAC Name [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C35H71N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h26,28,33-34,38H,6-25,27,29-32H2,1-5H3,(H-,36,39,40,41)/b28-26+/t33-,34+/m0/s1
Standard InChI Key HZCLJRFPXMKWHR-FEBLJDHQSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O
SMILES CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O

Introduction

N-(dodecanoyl)-sphing-4-enine-1-phosphocholine is a complex sphingolipid belonging to the sphingomyelin class. It features a dodecanoyl fatty acid chain attached to a sphingoid base with a phosphocholine head group. The chemical formula for this compound is C₃₅H₇₁N₂O₆P, and it plays a crucial role in cellular membranes, particularly in the nervous system and other tissues rich in sphingolipids .

Synthesis

The synthesis of N-(dodecanoyl)-sphing-4-enine-1-phosphocholine involves the enzyme sphingomyelin synthase, which transfers the phosphorylcholine group from phosphatidylcholine to ceramide, forming sphingomyelin. This compound can also undergo hydrolysis by sphingomyelinase to produce ceramide and phosphorylcholine, highlighting its dynamic role in lipid metabolism.

Biological Functions

N-(dodecanoyl)-sphing-4-enine-1-phosphocholine is involved in various biological processes, including influencing the activity of membrane proteins and receptors, thereby affecting cellular signaling pathways. Its integration into membranes and alteration of membrane properties have been studied using techniques like fluorescence spectroscopy and nuclear magnetic resonance.

Applications

This compound is used in research focusing on lipid bilayer interactions and membrane protein behavior. Its unique balance between hydrophobicity and hydrophilicity makes it valuable for studying membrane structure and function.

Similar Compounds and Comparison

Compound NameStructure CharacteristicsUnique Features
N-(octadecanoyl)-sphing-4-enine-1-phosphocholineContains an octadecanoyl fatty acid chainLonger fatty acid chain affects membrane properties
N-(lauric)-sphing-4-enine-1-phosphocholineContains a lauric fatty acid chainShorter chain length may influence fluidity differently
N-(hexadecanoyl)-sphing-4-enine-1-phosphocholineContains a hexadecanoyl fatty acid chainIntermediate chain length impacts biophysical properties
N-(dodecanoyl)-sphing-4-enine-1-phosphocholineContains a dodecanoyl fatty acid chainBalances hydrophobicity and hydrophilicity, influencing membrane interactions

Research Findings and Implications

Sphingolipids, including N-(dodecanoyl)-sphing-4-enine-1-phosphocholine, play central roles in human physiology and disease. They are involved in lipid metabolism, inflammation, and fibrosis, making them potential targets for therapeutic interventions . The dysregulation of sphingolipid metabolism has been implicated in various diseases, including cardiovascular conditions and non-alcoholic fatty liver disease (NAFLD) .

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